2-Hydroxy-6-methylpyrimidine-4-carboxamide
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Overview
Description
2-Hydroxy-6-methylpyrimidine-4-carboxamide is an organic compound with the molecular formula C6H7N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylpyrimidine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with a suitable carboxylating agent under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate to facilitate the carboxylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Post-reaction purification steps, such as crystallization or chromatography, are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-methylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
Oxidation: Formation of 2-oxo-6-methylpyrimidine-4-carboxamide.
Reduction: Formation of 2-amino-6-methylpyrimidine-4-carboxamide.
Substitution: Formation of 2-halo-6-methylpyrimidine-4-carboxamide or 2-alkyl-6-methylpyrimidine-4-carboxamide.
Scientific Research Applications
2-Hydroxy-6-methylpyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription.
Comparison with Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: A precursor in the synthesis of 2-Hydroxy-6-methylpyrimidine-4-carboxamide.
2-Hydroxy-4-methylpyrimidine: Similar structure but lacks the carboxamide group.
6-Methyluracil: A pyrimidine derivative with similar functional groups but different biological activity.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H7N3O2 |
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Molecular Weight |
153.14 g/mol |
IUPAC Name |
6-methyl-2-oxo-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-3-2-4(5(7)10)9-6(11)8-3/h2H,1H3,(H2,7,10)(H,8,9,11) |
InChI Key |
YXFLPBKWUWYTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C(=O)N |
Origin of Product |
United States |
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